Product packaging for 3-(Benzyloxy)-5-methylphenylboronic acid(Cat. No.:CAS No. 1256355-61-9)

3-(Benzyloxy)-5-methylphenylboronic acid

Cat. No.: B566971
CAS No.: 1256355-61-9
M. Wt: 242.081
InChI Key: BDGZZCFVEWEVJB-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aryl ring, are foundational pillars in modern synthetic chemistry. cymitquimica.com Their prominence stems from their versatility, general stability, and relatively low toxicity. These compounds are crucial intermediates and building blocks, most notably for the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules.

The most celebrated application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the efficient and selective creation of C-C bonds between aryl or heteroaryl groups under mild conditions, and it is compatible with a wide array of functional groups. Beyond the Suzuki coupling, arylboronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and as catalysts in their own right for reactions like dehydrative alkylations. cymitquimica.com Their ability to form reversible covalent complexes with diols, such as those found in sugars, also opens up applications in chemical sensing and bioconjugation. cymitquimica.com

The Unique Role of 3-(Benzyloxy)-5-methylphenylboronic Acid in Complex Molecule Synthesis

This compound is a specialized arylboronic acid that offers unique advantages in the synthesis of intricate molecular architectures. Its structure is distinguished by two key features on the phenyl ring: a methyl group at the 5-position and a benzyloxy group at the 3-position. This specific substitution pattern imparts distinct electronic and steric properties that chemists can exploit for targeted synthesis.

The benzyloxy group serves as a protected form of a phenol (B47542). The benzyl (B1604629) ether is stable under a range of reaction conditions, including the often basic conditions of Suzuki couplings, but can be readily cleaved—typically by catalytic hydrogenation—to reveal a hydroxyl group in the final product. This makes the compound an excellent precursor for molecules containing a 3-hydroxy-5-methylphenyl motif, a structure found in various biologically active compounds and natural products. The methyl group, in turn, provides steric bulk and influences the electronic nature of the aromatic ring, which can affect reactivity and the orientation of bond formation in cross-coupling reactions. This strategic placement of functional groups makes this compound a valuable reagent for constructing complex, poly-functionalized biaryl systems and other advanced molecular scaffolds in multi-step syntheses.

Historical Context and Evolution of Boronic Acid Chemistry Relevant to this compound

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid. cymitquimica.com Frankland's initial method involved the oxidation of triethylborane, which was produced from the reaction of diethylzinc (B1219324) and triethyl borate (B1201080). For many years, the primary route to arylboronic acids involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters at low temperatures. While effective, these methods often suffered from low yields and limited functional group tolerance.

A paradigm shift occurred with the advent of transition metal-catalyzed reactions. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the use of boronic acids. Concurrently, new and more efficient methods for synthesizing the boronic acids themselves were developed. These modern techniques, including the palladium-catalyzed borylation of aryl halides and the direct C-H borylation of aromatic compounds, allow for the synthesis of highly functionalized arylboronic acids like this compound with greater efficiency and precision. This evolution has transformed arylboronic acids from chemical curiosities into indispensable and widely available tools for synthetic chemists.

Interactive Data Tables

Properties of this compound

Data sourced from multiple chemical suppliers and databases.

Detailed Research Findings for this compound

Information synthesized from general applications of substituted arylboronic acids in synthetic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15BO3 B566971 3-(Benzyloxy)-5-methylphenylboronic acid CAS No. 1256355-61-9

Properties

IUPAC Name

(3-methyl-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGZZCFVEWEVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681892
Record name [3-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-61-9
Record name B-[3-Methyl-5-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy 5 Methylphenylboronic Acid

Retrosynthetic Analysis of 3-(Benzyloxy)-5-methylphenylboronic Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carbon-boron bond, a common strategy for arylboronic acids. This leads to an arylmetal species (such as a Grignard or organolithium reagent) and a boron electrophile, or an aryl halide and a diboron (B99234) species for cross-coupling reactions.

A further disconnection can be made at the benzylic ether linkage, which simplifies the aromatic portion to 3-bromo-5-methylphenol (B1280546). This phenol (B47542) is a key precursor that can be benzylated to form the ether before the introduction of the boronic acid moiety. This retrosynthetic approach highlights two main synthetic routes: the formation of the C-B bond on a pre-formed benzyloxy-methyl-phenyl scaffold, or the construction of the boronic acid on a simpler aromatic ring followed by etherification.

Classical Boronylation Strategies for Aryl Systems

Traditional methods for the synthesis of arylboronic acids often rely on the generation of a highly reactive organometallic intermediate from an aryl halide.

Directed ortho-Metalation and Boronylation Pathways

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netnih.gov It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-lithium species is then quenched with an electrophile, in this case, a trialkyl borate (B1201080), to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

For this compound, the benzyloxy group could potentially act as a directing group. However, the benzyloxy group typically directs lithiation to the ortho position. In the target molecule, the boronic acid group is situated para to the benzyloxy group and meta to the methyl group. Therefore, a direct DoM approach starting from 1-(benzyloxy)-3-methylbenzene would not yield the desired isomer as the primary product. Alternative strategies or the use of more complex directing groups would be necessary to achieve the desired regioselectivity with this method.

Halogen-Magnesium Exchange Followed by Boronylation

A more conventional and widely used method for the synthesis of arylboronic acids is through the formation of a Grignard reagent. google.comorganic-chemistry.orggoogle.comclockss.org This approach involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide, which is then reacted with a trialkyl borate.

The synthesis of this compound via this route would commence with the benzylation of 3-bromo-5-methylphenol to yield 1-(benzyloxy)-3-bromo-5-methylbenzene. This aryl bromide can then undergo a halogen-magnesium exchange by reacting with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. The subsequent reaction of this Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures, followed by acidic workup, affords the desired this compound. This method is generally robust and provides good yields of the target compound. google.comevitachem.com

Advanced and Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry offers more advanced and efficient catalytic methods for the formation of carbon-boron bonds, often with improved functional group tolerance and milder reaction conditions.

C-H Borylation Methodologies

Direct C-H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, as it avoids the pre-functionalization required in classical methods. These reactions are typically catalyzed by transition metals, most commonly iridium or rhodium complexes. organic-chemistry.orgacs.orgresearchgate.net The regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the least hindered C-H bond on the aromatic ring.

For the synthesis of this compound, direct C-H borylation of 1-(benzyloxy)-3-methylbenzene would be a potential route. The steric environment of the aromatic ring would influence the position of borylation. The C-H bond at the 5-position is flanked by a methyl group and a benzyloxy group, and its reactivity relative to other positions on the ring would depend on the specific catalyst system employed. While this method is atom-economical, achieving high regioselectivity for the desired isomer can be challenging and may require careful optimization of the catalyst and reaction conditions.

Transition-Metal-Catalyzed Boronylation Reactions

Transition-metal-catalyzed cross-coupling reactions provide another efficient route to arylboronic acids. The Miyaura borylation reaction, a palladium-catalyzed process, is a prominent example. organic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

Flow Chemistry and Continuous Synthesis of this compound

The adoption of flow chemistry and continuous manufacturing processes for the synthesis of boronic acids, including arylboronic acids structurally related to this compound, has garnered significant attention. These methodologies offer substantial advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. acs.orgorganic-chemistry.org

Continuous flow systems are particularly well-suited for reactions involving highly reactive and unstable intermediates, such as organolithium species, which are commonly employed in the synthesis of boronic acids. okayama-u.ac.jpresearchgate.netacs.org The rapid mixing and short residence times achievable in micro- or mesoreactors can suppress side reactions that are often problematic in batch syntheses. researchgate.net

A prevalent strategy for the continuous synthesis of arylboronic acids involves a lithiation-borylation sequence. okayama-u.ac.jpacs.org In a hypothetical continuous flow synthesis of this compound, the likely precursor, 1-(benzyloxy)-3-bromo-5-methylbenzene, would be introduced into the flow stream. This stream would then be mixed with an organolithium reagent, such as n-butyllithium, in a reactor to facilitate a halogen-lithium exchange, forming the corresponding aryllithium intermediate. acs.orgorganic-chemistry.org This highly reactive species is then immediately brought into contact with a boron electrophile, typically a trialkyl borate like trimethyl borate, in a second reactor. acs.orgorganic-chemistry.org The subsequent quenching of the reaction mixture would then yield the desired boronic acid. The entire process can occur within very short total reaction times, sometimes on the order of seconds. organic-chemistry.org

The efficiency of such a continuous process is dependent on several factors, including flow rates, reactor temperature, and residence time. The use of static mixers can ensure efficient mixing of the reagent streams. acs.org Research has demonstrated that this approach can be scaled from laboratory-scale synthesis to produce kilogram quantities of arylboronic acids. acs.org

An alternative, metal-free approach for the synthesis of arylboronic acids in a continuous flow system involves photochemical borylation. nih.govrsc.orgrsc.org This method utilizes UV irradiation to promote the reaction between an aryl halide and a diboron reagent in the presence of a suitable base. nih.gov This technique avoids the use of organometallic intermediates and often proceeds under mild conditions. nih.govrsc.org

Below is a table summarizing representative conditions for the continuous flow synthesis of arylboronic acids based on the lithiation-borylation methodology, which could be adapted for the production of this compound.

ParameterValue/ConditionReference
Starting Material Aryl Bromide (e.g., 1-(benzyloxy)-3-bromo-5-methylbenzene) acs.orgorganic-chemistry.org
Reagent 1 n-Butyllithium in Hexane acs.orgorganic-chemistry.org
Reagent 2 Trimethyl borate in THF acs.org
Reactor Type Static Mixer or PFA Tubing acs.orgorganic-chemistry.org
Temperature -75 to 0 °C acs.orgacs.org
Residence Time < 1 s to several minutes acs.orgorganic-chemistry.orgacs.org
Throughput g/h to kg/day acs.orgorganic-chemistry.org
Workup Semibatch acidic workup acs.org

Reactivity and Transformations of 3 Benzyloxy 5 Methylphenylboronic Acid

Cross-Coupling Reactions Involving 3-(Benzyloxy)-5-methylphenylboronic Acid

Cross-coupling reactions are fundamental transformations in organic chemistry, and boronic acids are key substrates in many of these processes. This compound is no exception and participates in a variety of these reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and material science. libretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with a halide or triflate. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of ligand coordinated to the palladium catalyst is crucial for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and substrate scope. Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed. nih.gov

Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective in promoting the Suzuki-Miyaura coupling of a wide range of aryl and vinyl halides and triflates, often under mild, room-temperature conditions. acs.org For instance, the use of Pd₂(dba)₃/P(t-Bu)₃ can facilitate the coupling of aryl chlorides, which are typically less reactive than bromides or iodides. acs.org The electronic properties of the phosphine ligand can significantly impact the catalyst's activity, with electron-rich ligands generally enhancing the oxidative addition step. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. nih.gov They form stable complexes with palladium and can exhibit high catalytic activity. For example, nitrile-functionalized NHC palladium complexes have been successfully used in acylative Suzuki-Miyaura cross-coupling reactions. nih.gov The stability and activity of these catalysts can be fine-tuned by modifying the substituents on the NHC ring.

A study on the coupling of benzylic phosphates with arylboronic acids found that a simple system of palladium(II) acetate (B1210297) and triphenylphosphine (B44618) was effective. organic-chemistry.org The ratio of palladium to the phosphine ligand can also be a critical parameter to optimize. organic-chemistry.org

Table 1: Effect of Different Ligands on Suzuki-Miyaura Coupling Reactions

Ligand Catalyst System Substrates Conditions Yield Reference
P(t-Bu)₃ Pd₂(dba)₃ Aryl/Vinyl Halides + Arylboronic Acids Room Temperature Very Good acs.org
PCy₃ Pd(OAc)₂ Aryl/Vinyl Triflates + Arylboronic Acids Room Temperature Clean Reaction acs.org
Triphenylphosphine Pd(OAc)₂ Benzylic Phosphates + Arylboronic Acids 90°C, Toluene High organic-chemistry.org
Nitrile-functionalized NHC Pd(II) complex Benzoyl Chloride + Phenylboronic Acid Varies Good nih.gov

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of Suzuki-Miyaura reactions. hes-so.chnih.gov

Solvent Effects: Solvents can influence the reaction by stabilizing the catalyst, solvating reagents, and modulating the reactivity of the base. hes-so.ch For instance, in some palladium-catalyzed couplings, polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) can alter the selectivity of the reaction. nih.gov However, this effect is not solely dependent on the solvent's dielectric constant, suggesting a more complex role of the solvent. nih.gov Tetrahydrofuran (B95107) (THF) has been identified as an effective solvent in some Pd/C catalyzed Suzuki-Miyaura reactions. hes-so.ch The use of water or mixtures of water and organic solvents can also be beneficial, particularly for reactions involving nitrogen-containing heterocyclic substrates. hes-so.ch

Additive Effects: Additives can significantly enhance reaction yields. For example, in certain systems, the presence of olefins like cyclooctene (B146475) has been shown to improve the yield of the Suzuki-Miyaura coupling. researchgate.net The choice of base is also critical, with common bases including carbonates, phosphates, and hydroxides. The base is essential for the transmetalation step of the catalytic cycle. libretexts.org

Table 2: Influence of Solvents and Additives on Suzuki-Miyaura Coupling

Solvent Additive Catalyst System Reaction Outcome Reference
THF - Pd/C 2-Bromonaphthalene + Phenylboronic Acid Best results among tested solvents hes-so.ch
Acetonitrile/DMF - Pd/P(t-Bu)₃ Chloroaryl Triflates Induced selectivity switch nih.gov
Ethanol (B145695) Cyclooctene AC-Pd2 Bromobenzene (B47551) + Phenylboronic Acid Improved yield researchgate.net
- Cyclooctene AC-Pd2 Bromobenzene + Phenylboronic Acid Increased yield in solventless conditions researchgate.net

While homogeneous palladium catalysts are widely used, heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. nih.govmdpi.com

Supported Palladium Catalysts: Palladium nanoparticles supported on various materials, such as activated carbon (Pd/C), graphene, or polymers, have been developed as recyclable catalysts for Suzuki-Miyaura reactions. nih.govmdpi.comcapes.gov.br For example, a polystyrene-supported Pd-NHC complex has been shown to be an active and recyclable catalyst for the coupling of aryltriazenes with arylboronic acids. nih.govnih.gov Similarly, palladium nanoparticles supported on COOH-modified graphene have demonstrated excellent versatility and good conversion rates in the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com These heterogeneous systems are of great interest from a green chemistry perspective. mdpi.com

Nickel-Catalyzed Cross-Coupling Variants

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. nih.govnih.gov Nickel can catalyze the coupling of a broader range of electrophiles, including those derived from benzylic alcohols and amines. nih.govnih.gov

Nickel-catalyzed cross-couplings of benzylic ammonium (B1175870) salts with boronic acids provide a method for the synthesis of diarylethanes. nih.gov These reactions can proceed under mild conditions with high functional group tolerance. nih.gov Furthermore, stereospecific nickel-catalyzed Suzuki-Miyaura couplings of benzylic carbamates and pivalates with arylboronic esters have been developed, where the choice of ligand can control the stereochemical outcome (retention or inversion). nih.gov

Copper-Mediated Reactions (e.g., Ullmann-type Couplings)

Copper-catalyzed reactions, particularly Ullmann-type couplings, are another important class of transformations for forming carbon-heteroatom and carbon-carbon bonds. rsc.orgrsc.org While traditionally requiring harsh conditions, modern developments have led to milder and more efficient copper-catalyzed systems. nih.gov

Copper-catalyzed Ullmann-type reactions can be used for the synthesis of diaryl ethers by coupling phenols with aryl halides. nih.gov Ligand-free copper-catalyzed Ullmann-type C-O bond formation has been achieved in deep eutectic solvents under aerobic conditions. nih.gov In the context of boronic acids, the Chan-Lam coupling, a copper-catalyzed reaction of arylboronic acids with phenols or amines, is a significant transformation. Although the provided search results focus more on the Ullmann condensation, it is a related and important copper-mediated reaction involving organoboron reagents. In some cases, copper catalysts can also promote Suzuki-Miyaura type reactions, though palladium is more common. researchgate.net

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods. While there is a substantial body of research on the iron-catalyzed coupling of various arylboronic acids with a range of partners, including aryl halides and heteroarenes, specific examples employing this compound are not documented. It is anticipated that this compound could serve as a coupling partner in such reactions, transferring the 3-(benzyloxy)-5-methylphenyl group to a suitable substrate. The electronic and steric effects of the benzyloxy and methyl groups would likely influence the reaction's efficiency and regioselectivity.

Beyond Cross-Coupling: Other Key Transformations

Oxidation Reactions of the Boronic Acid Moiety

The oxidation of arylboronic acids to the corresponding phenols is a fundamental transformation. This reaction is typically achieved using reagents such as hydrogen peroxide under basic conditions. For this compound, this transformation would be expected to yield 3-(benzyloxy)-5-methylphenol. The presence of the electron-donating methyl and benzyloxy groups might affect the rate of this oxidation.

Transmetalation Processes in Advanced Syntheses

Transmetalation, the transfer of an organic group from one metal to another, is a key step in many cross-coupling catalytic cycles. Arylboronic acids are known to undergo transmetalation with various metals, including palladium, copper, gold, and iron. cymitquimica.com In the context of advanced syntheses, the 3-(benzyloxy)-5-methylphenyl group could be transferred from boron to other metals to form organometallic intermediates for further reactions. The specifics of such a process for this particular compound, including reaction kinetics and the stability of the resulting organometallic species, remain uninvestigated.

Functionalization of the Benzyloxy and Methyl Substituents

The benzyloxy and methyl groups on the aromatic ring offer potential sites for further functionalization. The benzyloxy group can be cleaved through hydrogenolysis to reveal a phenol (B47542) (3-hydroxy-5-methylphenylboronic acid). This deprotection would likely be accomplished using a palladium catalyst and a hydrogen source. The methyl group, being a benzylic C-H bond, could potentially undergo radical-mediated functionalization, such as bromination or oxidation, although the conditions would need to be carefully selected to avoid reactions at other sites.

Reactions Involving the Phenolic Precursor

The direct precursor to this compound is 3-hydroxy-5-methylphenylboronic acid. This phenolic compound could be synthesized and then the hydroxyl group could be alkylated with benzyl (B1604629) bromide in the presence of a base to afford the target compound. Furthermore, the phenolic precursor itself could undergo various reactions, such as O-acylation or other electrophilic aromatic substitutions, providing alternative pathways to functionalized derivatives.

Mechanistic Investigations and Computational Studies of 3 Benzyloxy 5 Methylphenylboronic Acid Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. While the specific compound 3-(benzyloxy)-5-methylphenylboronic acid is not extensively studied in isolation, its behavior can be inferred from mechanistic studies on structurally similar substituted phenylboronic acids.

Oxidative Addition Pathways

The initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of an organic halide to a low-valent palladium(0) complex. researchgate.netnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The reactivity order for the halide is typically I > Br > Cl. researchgate.net Research has shown that monoligated palladium(0) species are often more reactive in oxidative addition than their bisligated counterparts. researchgate.net

Transmetalation Steps in Boronic Acid Chemistry

Transmetalation is the step where the organic moiety from the boron atom is transferred to the palladium(II) center, which was formed during oxidative addition. rsc.org This process is fundamental to the Suzuki-Miyaura reaction and is significantly influenced by the nature of the boronic acid and the reaction conditions, particularly the presence of a base. nih.govrsc.org The base activates the boronic acid by forming a more nucleophilic borate (B1201080) species, which facilitates the transfer of the aryl group to the palladium complex. nih.gov

For this compound, the substituents are expected to have a pronounced electronic effect. Both the meta-benzyloxy group and the meta-methyl group (relative to the boronic acid) are electron-donating. Electron-donating groups on the arylboronic acid can influence the rate of transmetalation. However, studies have shown conflicting effects depending on the specific catalytic system. In some nickel-catalyzed systems, electron-poor arylboronic acids were found to undergo transmetalation more readily than electron-rich ones. nih.gov Conversely, in other palladium-catalyzed couplings, electron-rich organotrifluoroborates appeared to facilitate the transmetalation step. nih.gov It is also hypothesized that under anhydrous conditions, boronic acids can form triaryl boroxines in situ, which may act as the active transmetalating agent in a base-free transmetalation process. acs.org The rate of boroxine (B1236090) formation can be influenced by electronic effects; for example, p-methoxy-phenylboronic acid forms its boroxine more slowly than less electron-rich analogs. acs.org

Reductive Elimination Mechanisms

Reductive elimination is the final, product-forming step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state. For this to occur, the two groups must typically be in a cis orientation on the palladium complex.

The electronic properties of the ligands involved have a significant impact on the rate of reductive elimination. For the formation of aryl nitriles, arylpalladium complexes with electron-donating substituents on the aryl ligand were found to undergo faster reductive elimination than those with electron-withdrawing groups. nih.gov This suggests that the 3-(benzyloxy)-5-methylphenyl group, being electron-rich, would likely promote a rapid reductive elimination step. Furthermore, steric hindrance can also play a crucial role, with studies showing that bulky groups can influence the regioselectivity of the reaction by dictating which position on an aromatic ring undergoes reductive elimination. rsc.org The specific ligand on the palladium can also dramatically affect the activation energy of this step. acs.orgacs.org

Role of the Benzyloxy Protecting Group in Reaction Selectivity and Efficiency

The benzyloxy group in this compound serves primarily as a protecting group for the phenolic hydroxyl function. Such protecting groups are essential in multi-step syntheses to prevent unwanted side reactions. acs.org Benzyl (B1604629) ethers are generally stable under a wide range of conditions but can be removed when necessary, often through catalytic hydrogenolysis.

In the context of a cross-coupling reaction, the benzyloxy group exerts both electronic and steric influences.

Electronic Effects : As an alkoxy group, the benzyloxy substituent is electron-donating through resonance, which increases the electron density of the phenyl ring. This enhanced nucleophilicity can affect the transmetalation step of the Suzuki-Miyaura cycle. As noted, electron-donating groups on the arylboronic acid can lead to higher yields in some Suzuki couplings. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the complex mechanisms of catalytic reactions like the Suzuki-Miyaura coupling. These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of each elementary step.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

DFT calculations allow researchers to model the entire catalytic cycle and determine the activation energies for oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov These theoretical investigations can explain experimental observations, such as reaction rates and selectivity.

For example, a DFT study on the Suzuki-Miyaura reaction between bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-zeolite found that the transmetalation step was the rate-determining step, with a calculated activation energy of 36.8 kcal/mol. nih.gov In contrast, the oxidative addition step had a very low activation barrier of only 2.6 kcal/mol. nih.gov

Table 1: Calculated Activation Energies (kcal/mol) for Suzuki-Miyaura Reaction Steps from a DFT Study. nih.gov
Reaction StepActivation Energy (kcal/mol)
Oxidative Addition (bromobenzene)2.6
Transmetalation (phenylboronic acid)36.8
Reductive Elimination (biphenyl)17.7

The influence of ligands and substituents is also a key area of computational investigation. DFT studies on reductive elimination from various palladium complexes have quantified how different ligands can alter the activation energy. Olefins with electron-withdrawing substituents were found to facilitate C-C coupling by lowering the activation energy compared to phosphine (B1218219) ligands alone. acs.orgnih.gov

Table 2: DFT-Calculated Activation Energies (kcal/mol) for R-R Reductive Elimination from cis-[PdR₂(PMe₃)L] Complexes. nih.gov
Coupling Groups (R-R)Ligand (L) = PMe₃Ligand (L) = EthyleneLigand (L) = Maleic Anhydride
Me-Me28.626.215.4
Ph-Ph18.417.111.3
vinyl-vinyl14.011.60.6

Molecular Dynamics Simulations for Catalytic Cycles

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and understand the dynamic events within a catalytic cycle at an atomic level. While specific MD studies on this compound are not prevalent in the current literature, the methodology is broadly applied to boronic acids in catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. acs.orgacs.org These simulations can provide critical insights into reaction mechanisms, the role of the solvent, and the conformational behavior of reactants and catalysts.

In a typical MD simulation of a catalytic cycle involving an arylboronic acid like this compound, the system would be constructed to mimic experimental conditions. This involves placing the boronic acid, a palladium catalyst (often with phosphine ligands), a base, and an organic halide in a simulation box filled with an explicit solvent, such as a mixture of water and an organic solvent like dioxane or dimethylformamide (DMF). researchgate.netmdpi.com

The primary goal of such a simulation would be to observe and analyze the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov MD simulations can track the trajectories of all atoms over time, allowing researchers to study:

Conformational Dynamics: The flexibility of the benzyloxy and methyl groups on the phenyl ring of this compound and how these conformations influence its approach and binding to the palladium center.

Solvent Effects: The organization of solvent molecules around the reactants and intermediates, and their role in stabilizing transition states.

Ligand Exchange: The dynamics of ligand association and dissociation from the palladium catalyst, which is crucial for the progression of the catalytic cycle.

Intermediate Stability: The lifetime and structural properties of key intermediates, such as the arylpalladium(II) complex formed after oxidative addition.

To illustrate the type of data that can be extracted from such a simulation, a hypothetical data table is presented below. This table outlines the kind of parameters that would be set for an MD simulation and the potential findings related to the reactivity of this compound in a Suzuki-Miyaura reaction.

Interactive Data Table: Hypothetical MD Simulation Parameters and Findings for this compound in a Suzuki-Miyaura Cycle

Simulation ParameterValue/SettingPotential Finding for this compound
System ComponentsThis compound, Pd(PPh₃)₄, Phenyl bromide, Na₂CO₃, DMF/WaterThe benzyloxy group may exhibit significant conformational flexibility, potentially influencing the rate of transmetalation through steric hindrance.
Force FieldA combined quantum mechanics/molecular mechanics (QM/MM) approach or a specialized force field for organometallics. nih.govA QM/MM approach would allow for a more accurate description of the electronic changes during bond breaking and formation at the palladium center.
Simulation Time100 nanosecondsThis timescale may be sufficient to observe multiple instances of boronic acid diffusion and initial binding to the catalyst, but likely not the full catalytic cycle in a single run.
Temperature353 K (80 °C)Elevated temperature increases the kinetic energy of the system, potentially overcoming activation barriers for key reaction steps.
Pressure1 atmStandard atmospheric pressure ensures the simulation reflects typical laboratory conditions.
Analysis MetricsRoot Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Interaction EnergiesRDF analysis could reveal the probability of finding a water or DMF molecule near the boronic acid group, indicating the solvation shell structure. Interaction energy calculations could quantify the binding affinity of the boronic acid to the palladium complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Boronic Acids (if applicable to reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the chemical reactivity of compounds, such as the participation of boronic acids in catalytic reactions. A QSAR study for the reactivity of boronic acids would aim to build a mathematical model that can predict the reaction rate or yield based on calculated molecular descriptors. researchgate.net

For a series of substituted phenylboronic acids, including this compound, a QSAR model could be developed to predict their performance in a reaction like the Suzuki-Miyaura coupling. The "activity" in this context would be a measure of reactivity, such as the reaction's kinetic rate constant or the final product yield under standardized conditions.

The process involves several steps:

Data Set Selection: A diverse set of arylboronic acids with varying substituents would be chosen. This set would include electron-donating and electron-withdrawing groups in different positions on the phenyl ring.

Descriptor Calculation: For each molecule in the set, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between the calculated descriptors and the experimentally measured reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Relevant descriptors for the reactivity of boronic acids in cross-coupling reactions often fall into these categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), calculated dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The electronic nature of the substituents on the aryl ring significantly influences the acidity of the boronic acid and the ease of transmetalation. ed.ac.uk

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molar volume, surface area, and specific steric parameters like Taft's Es. The steric hindrance around the boronic acid group can affect its ability to approach and bind to the catalytic center.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Below is a hypothetical QSAR model for the reactivity of a series of arylboronic acids in a Suzuki-Miyaura reaction, illustrating how descriptors for this compound might fit into such a model.

Interactive Data Table: Hypothetical QSAR Model for Arylboronic Acid Reactivity

CompoundExperimental Reactivity (log(k))Hammett Constant (σ_meta)Steric Parameter (Es)HOMO Energy (eV)Predicted Reactivity (log(k))
Phenylboronic acid1.000.000.00-9.701.02
3-Methylphenylboronic acid1.05-0.07-0.24-9.651.06
3-Methoxyphenylboronic acid1.100.12-0.07-9.581.09
3-Chlorophenylboronic acid0.950.37-0.55-9.850.94
This compound To be predicted~0.05 (estimated)-0.38 (estimated)-9.601.12
3,5-Dimethylphenylboronic acid1.15-0.14-0.48-9.621.14

This table is for illustrative purposes only. The values for this compound are hypothetical estimates.

The hypothetical QSAR equation derived from such data might look like: log(k) = c₀ + c₁σ_meta + c₂Es + c₃*HOMO where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model could then be used to predict the reactivity of other boronic acids, aiding in the selection of optimal substrates for a given reaction.

Applications of 3 Benzyloxy 5 Methylphenylboronic Acid in Complex Molecule Synthesis

Application in Materials Science Research

Synthesis of Monomers for Polymer Chemistry

Arylboronic acids are crucial in polymer chemistry for the synthesis of well-defined monomers that can be polymerized to create materials with specific properties. rsc.orgrsc.org While direct studies on 3-(Benzyloxy)-5-methylphenylboronic acid in this context are limited, its structure suggests significant potential. The boronic acid moiety allows for its incorporation into polymer backbones through reactions like the Suzuki-Miyaura cross-coupling. rsc.org

The presence of the benzyloxy and methyl groups on the phenyl ring can influence the properties of the resulting polymers. rsc.org For instance, the bulky benzyloxy group can affect the polymer's morphology and solubility, potentially leading to materials with unique optical or physical properties. The electron-donating nature of both substituents can also modulate the electronic properties of the resulting conjugated polymers, which is a key consideration in the design of organic electronic materials. rsc.org

The general approach for synthesizing monomers using arylboronic acids involves coupling them with other molecules containing suitable functional groups for polymerization, such as vinyl or acrylic moieties. rsc.org A review on the synthesis and polymerization of boronic acid-containing monomers highlights the versatility of this class of compounds in creating functional polymers. rsc.org

Table 1: Potential Polymerizable Monomers Derived from this compound

Monomer StructurePotential Polymerization MethodPotential Polymer Properties
Vinyl-substituted derivativeRadical PolymerizationEnhanced thermal stability, specific refractive index
Acrylate-substituted derivativeControlled Radical PolymerizationTunable glass transition temperature, specific mechanical properties
Di-haloaryl-coupled derivativeSuzuki-Miyaura PolycondensationConjugated polymer with specific optoelectronic properties

This table is illustrative and based on the general reactivity of arylboronic acids.

Precursors for Advanced Organic Materials

Arylboronic acids are fundamental building blocks for a wide range of advanced organic materials, including liquid crystals, organic light-emitting diodes (OLEDs), and porous crystalline structures like covalent organic frameworks (COFs). rsc.orgjchemrev.com The specific substitution pattern of this compound makes it an interesting candidate for the synthesis of such materials.

The rigid phenylboronic acid core is a common feature in the design of liquid crystalline molecules. The benzyloxy group, being a relatively large and polarizable substituent, can contribute to the formation of mesophases. In the context of OLEDs, arylboronic acids are extensively used in Suzuki-Miyaura coupling reactions to construct the complex π-conjugated systems that are responsible for light emission. tcichemicals.com The electron-rich nature of the 3-(benzyloxy)-5-methylphenyl group could be harnessed to tune the emission color and efficiency of OLED materials.

Furthermore, the directional nature of the boronic acid group makes it suitable for the bottom-up synthesis of COFs. rsc.org These materials have ordered porous structures with potential applications in gas storage, separation, and catalysis. jchemrev.com

Table 2: Potential Advanced Organic Materials Derived from this compound

Material TypeSynthetic StrategyPotential Application
Liquid CrystalsEsterification or Suzuki CouplingDisplay technologies
OLED MaterialsSuzuki-Miyaura Cross-CouplingSolid-state lighting, displays
Covalent Organic FrameworksSelf-condensation or co-condensationGas storage, catalysis

This table is illustrative and based on the known applications of substituted arylboronic acids.

Emerging Applications in Photocatalysis and Electrochemistry

The fields of photocatalysis and electrochemistry offer green and sustainable alternatives to traditional synthetic methods. Arylboronic acids have been shown to participate in a variety of transformations under these conditions. researchgate.netrsc.org

Role in Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a fundamental process in photocatalysis where a molecule is excited by light, leading to the transfer of an electron and the initiation of a chemical reaction. researchgate.net Arylboronic acids, particularly those with electron-donating substituents, can act as effective electron donors in their excited state or can be oxidized by a photocatalyst. mdpi.com

The benzyloxy and methyl groups in this compound are electron-donating, which would likely enhance its ability to participate in PET processes. This could make it a valuable substrate in photocatalytic reactions such as C-N bond formation or hydroxylation. mdpi.com For instance, a study on the photocatalytic hydroxylation of arylboronic acids demonstrated that electron-rich substrates are often more reactive. acs.org

Electrochemical Synthesis and Derivatization

Electrochemistry provides a powerful tool for the synthesis and modification of organic molecules by using electricity to drive chemical reactions. rsc.orgelectrochem.org Arylboronic acids can be both synthesized and derivatized using electrochemical methods. electrochem.org

The electrochemical oxidation of arylboronic acids can lead to the formation of phenols, anilines, and other functionalized aromatic compounds. researchgate.net The electron-donating substituents on this compound would be expected to lower its oxidation potential, making it more susceptible to electrochemical transformations. This could allow for its selective derivatization under milder conditions compared to arylboronic acids with electron-withdrawing groups. Recent research has highlighted the electrochemical generation of alkoxy radicals and their synthetic applications, a field where derivatives of the title compound could find use. rsc.org Furthermore, electrochemical methods have been developed for the deconstructive derivatization of alkyl-substituted boron clusters to yield alkyl boronate esters. rsc.org

Table 3: Summary of Potential Applications

Application AreaSpecific UseKey Feature of this compound
Polymer ChemistryMonomer SynthesisBoronic acid for coupling, substituents for property tuning
Advanced MaterialsPrecursor for OLEDs, Liquid CrystalsRigid core, electron-rich substituents
PhotocatalysisSubstrate in PET reactionsElectron-donating groups enhance reactivity
ElectrochemistryPrecursor for functionalized aromaticsLowered oxidation potential due to electron-donating groups

Q & A

Basic: What are the key synthetic routes for preparing 3-(Benzyloxy)-5-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two stages: (1) functionalization of the phenyl ring with benzyloxy and methyl groups via electrophilic aromatic substitution or coupling reactions, and (2) introduction of the boronic acid group using Miyaura borylation. For example, a halogenated precursor (e.g., 3-bromo-5-methylphenol) can undergo benzyl protection of the hydroxyl group, followed by palladium-catalyzed borylation with bis(pinacolato)diboron . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane .
  • Base choice : Potassium carbonate or sodium hydroxide to stabilize intermediates.
  • Temperature control : Borylation proceeds optimally at 80–100°C under inert atmosphere .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for benzyloxy protons (δ 4.8–5.2 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.2–2.5 ppm).
    • ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronic acid moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₅BO₃⁺, exact mass 242.11 g/mol).
  • X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The benzyloxy group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity, while the methyl group introduces steric hindrance, affecting regioselectivity:

  • Electronic effects : Increased electron density at the boron atom accelerates transmetallation with palladium catalysts.
  • Steric effects : Ortho-substituted methyl groups may slow coupling with bulky aryl halides, favoring para-substituted products .
    Optimization strategies :
  • Use polar aprotic solvents (THF, DMF) to mitigate steric effects.
  • Employ Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .

Advanced: What analytical techniques resolve contradictions in reported stability data for arylboronic acids like this compound?

Methodological Answer:
Discrepancies in stability (e.g., hydrolysis rates) arise from differences in storage conditions or impurities. To address this:

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures under controlled humidity.
  • HPLC-MS : Detects hydrolyzed byproducts (e.g., phenol derivatives) after prolonged storage .
  • Variable-Temperature NMR : Monitors boronic acid dimerization or anhydride formation, which can stabilize the compound .
    Recommendation : Store at –20°C under argon to minimize hydrolysis .

Advanced: How can computational modeling predict the biological interactions of derivatives synthesized from this compound?

Methodological Answer:

  • Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., enzymes or receptors). The benzyloxy group may engage in π-π stacking with aromatic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments.
  • Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., aqueous solvent models) .
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical for confirming predictions .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted boronate esters, debenzylated intermediates, or oxidized phenols.
  • Purification methods :
    • Liquid-liquid extraction : Separate boronic acid from polar impurities using ethyl acetate/water.
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
    • Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .

Advanced: How does the compound’s structure impact its use in designing boronic acid-based sensors?

Methodological Answer:
The benzyloxy group enhances solubility in organic solvents, while the methyl group stabilizes the boronic acid-diol complex via hydrophobic interactions. Applications include:

  • Glucose sensing : Reversible binding with cis-diols alters fluorescence or electrochemical signals.
  • Protein labeling : Conjugation with glycoproteins via boronate affinity .
    Optimization : Modify the benzyloxy group with electron-withdrawing substituents (e.g., fluorine) to tune binding affinity .

Advanced: What strategies mitigate protodeboronation during cross-coupling reactions with this compound?

Methodological Answer:
Protodeboronation (loss of boron) is minimized by:

  • Base selection : Mild bases like K₃PO₄ reduce acidic conditions that promote degradation.
  • Catalyst tuning : Use Pd(OAc)₂ with XPhos ligand to accelerate transmetallation.
  • Additives : Additives like 4Å molecular sieves absorb water, stabilizing the boronic acid .

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